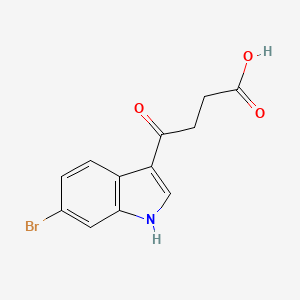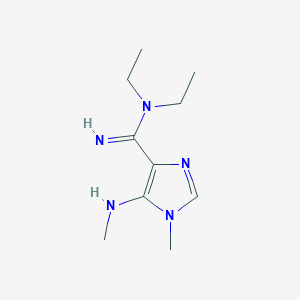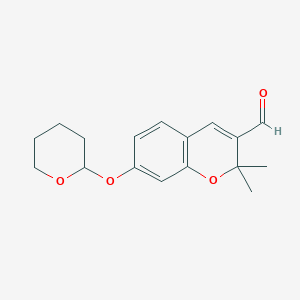
3-(1H-Benzimidazol-2-yl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Benzimidazol-2-yl)propane-1-thiol: is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which is a fusion of benzene and imidazole The compound this compound is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further connected to the benzimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzimidazol-2-yl)propane-1-thiol typically involves the reaction of benzimidazole derivatives with appropriate thiolating agents. One common method includes the reaction of 1H-benzimidazole-2-thiol with 1,3-dibromopropane under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in 3-(1H-Benzimidazol-2-yl)propane-1-thiol can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiolate anion
Substitution: Halogenated or nitrated benzimidazole derivatives
Applications De Recherche Scientifique
Chemistry: 3-(1H-Benzimidazol-2-yl)propane-1-thiol is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology: In biological research, benzimidazole derivatives are known for their antimicrobial and antiparasitic activities. The thiol group in this compound enhances its ability to interact with biological molecules, making it a potential candidate for drug development .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly as an anticancer agent. Benzimidazole derivatives have shown promise in inhibiting certain enzymes and pathways involved in cancer cell proliferation .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 3-(1H-Benzimidazol-2-yl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also interact with metal ions, forming stable complexes that can disrupt metal-dependent biological processes . Additionally, the benzimidazole ring can intercalate with DNA, interfering with DNA replication and transcription .
Comparaison Avec Des Composés Similaires
- 3-(1H-Benzimidazol-2-yl)propanoic acid
- 3-(1H-Benzimidazol-2-yl)-1H-indazole
- 1,3-bis(1H-benzimidazol-2-yl)propane
Comparison: 3-(1H-Benzimidazol-2-yl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. For instance, 3-(1H-Benzimidazol-2-yl)propanoic acid lacks the thiol group and thus does not participate in thiol-specific reactions such as disulfide formation. Similarly, 3-(1H-Benzimidazol-2-yl)-1H-indazole has a different ring structure, which affects its binding properties and biological activity .
Propriétés
Numéro CAS |
29982-03-4 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)propane-1-thiol |
InChI |
InChI=1S/C10H12N2S/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
Clé InChI |
SNNLTRLHBHHUPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)

![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)


![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)


![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)




